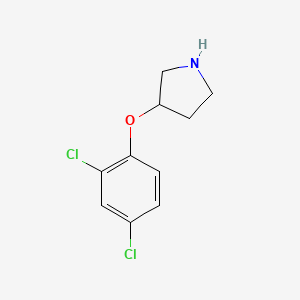

3-(2,4-Dichlorophenoxy)pyrrolidine

Description

3-(2,4-Dichlorophenoxy)pyrrolidine is a heterocyclic amine derivative featuring a pyrrolidine backbone substituted with a 2,4-dichlorophenoxy group via an ether linkage. Its hydrochloride salt form (CAS 1185298-23-0) has a molecular formula of C₁₁H₁₄Cl₃NO, an average mass of 282.589 g/mol, and a monoisotopic mass of 281.014097 g/mol . The compound is primarily utilized in industrial and scientific research, particularly in synthetic chemistry and pharmaceutical intermediate development . Its safety data sheet (SDS) classifies it as suitable for laboratory use under controlled conditions, though specific hazards such as irritancy are noted .

Properties

Molecular Formula |

C10H11Cl2NO |

|---|---|

Molecular Weight |

232.1 g/mol |

IUPAC Name |

3-(2,4-dichlorophenoxy)pyrrolidine |

InChI |

InChI=1S/C10H11Cl2NO/c11-7-1-2-10(9(12)5-7)14-8-3-4-13-6-8/h1-2,5,8,13H,3-4,6H2 |

InChI Key |

GBIXEZKLXLWGNZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1OC2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

3-(2,4-Dichlorophenyl)pyrrolidine (CAS 1260753-41-0)

3-(3,4-Dichlorophenoxy)pyrrolidine Hydrochloride (CAS 1185301-95-4)

- Molecular Formula: C₁₀H₁₀Cl₂NO·HCl

- Key Differences: Chlorine substituents at the 3,4-positions on the phenoxy ring instead of 2,4.

- The ether linkage enhances solubility in polar solvents compared to phenyl-substituted analogs .

(R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride (CAS 1314419-67-4)

- Molecular Formula: C₁₀H₁₂FNO·HCl

- Key Differences : Fluorine replaces chlorine at the 4-position, and the compound has (R)-stereochemistry .

- The stereospecific configuration may enhance binding affinity in chiral environments (e.g., enzyme targets) .

3-((2,4-Dichloro-3,5-dimethylphenoxy)methyl)pyrrolidine Hydrochloride (CAS 1220032-40-5)

- Molecular Formula: C₁₄H₁₈Cl₂NO·HCl

- Key Differences: Methylene bridge connects the phenoxy group to pyrrolidine, with additional methyl groups at 3,5-positions on the aromatic ring.

- Higher molecular weight (310.65 g/mol) impacts solubility and diffusion rates .

Physicochemical and Functional Comparisons

Preparation Methods

Starting Materials

- 2,4-Dichlorophenol : The phenolic substrate with chlorine atoms at the 2 and 4 positions.

- Pyrrolidine : A secondary amine forming the pyrrolidine ring.

- Base : Typically sodium hydroxide or potassium hydroxide to deprotonate the phenol and facilitate nucleophilic substitution.

- Solvent : Polar aprotic solvents such as acetonitrile or toluene are often used to dissolve reactants and control reaction kinetics.

Reaction Conditions

- The reaction is carried out under inert atmosphere to prevent oxidation.

- Temperature control is critical, usually maintained between 50–100°C to optimize yield without decomposition.

- The molar ratio of pyrrolidine to phenol is carefully controlled, often with a slight excess of pyrrolidine to drive the reaction to completion.

- Reaction time ranges from several hours to overnight, depending on scale.

Reaction Mechanism

- The base deprotonates the phenol to generate the phenolate ion.

- The phenolate ion attacks the pyrrolidine or a suitable halide derivative to form the ether bond.

- Subsequent acidification with hydrochloric acid yields the hydrochloride salt of this compound.

Advanced Synthetic Routes and Improvements

A Canadian patent (CA1087200A) describes a more streamlined method for synthesizing pyrrolidine derivatives, which can be adapted for this compound. The process involves:

- Starting from γ-amino-β-hydroxybutyric acid.

- Silylation of the hydroxy group using silylating agents.

- Cyclization to form the pyrrolidine ring.

- Reaction with halide derivatives of esters under basic conditions to introduce the desired substituents.

- Conversion of intermediates to amides or related derivatives via ammonolysis.

This method reduces the number of synthetic steps and uses simpler starting materials, potentially improving scalability and yield.

Industrial Scale Preparation

Industrial synthesis generally follows the laboratory method but on a larger scale with:

- Large reactors equipped for precise temperature and pH control.

- Use of continuous flow or batch reactors depending on production scale.

- Purification by crystallization or chromatography to achieve high purity.

- Formation of the hydrochloride salt to enhance stability and handling.

The industrial process emphasizes reaction optimization for yield, purity, and cost-effectiveness.

Data Table: Summary of Preparation Methods

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Phenol activation | 2,4-Dichlorophenol + Base (NaOH) | Formation of phenolate ion |

| 2 | Nucleophilic substitution | Pyrrolidine, polar aprotic solvent, 50–100°C | Ether bond formation |

| 3 | Acidification | HCl | Formation of hydrochloride salt |

| 4 | Purification | Crystallization or chromatography | Ensures high purity |

| 5 | Alternative route | γ-Amino-β-hydroxybutyric acid, silylating agent, cyclization | Streamlined synthesis via patent method |

Research Findings and Notes

- The reaction conditions must be optimized to prevent side reactions such as over-alkylation or decomposition.

- The choice of solvent and base affects reaction rate and product purity.

- The patent method offers a more efficient route by combining steps and using simpler intermediates.

- The hydrochloride salt form is preferred for its enhanced stability and ease of handling.

- Analytical methods such as NMR, IR, and mass spectrometry are used to confirm product structure and purity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(2,4-Dichlorophenoxy)pyrrolidine, and how can reaction yields be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution between pyrrolidine derivatives and 2,4-dichlorophenol under basic conditions. Key steps include:

- Use of polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and enhance reactivity .

- Optimization of reaction time and temperature to minimize side products (e.g., over-alkylation).

- Purification via column chromatography or recrystallization to achieve >95% purity, validated by HPLC .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Critical Measures :

- Personal protective equipment (PPE): Gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation: Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas) .

- Waste Management: Segregate halogenated organic waste for professional disposal to prevent environmental contamination .

Q. How can the purity of this compound be assessed, and what analytical techniques are recommended?

- Analytical Workflow :

- HPLC : Quantify purity using C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients .

- NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, focusing on aromatic proton signals (δ 6.8–7.5 ppm) and pyrrolidine backbone (δ 1.8–3.5 ppm) .

- Mass Spectrometry : Validate molecular weight (MW ≈ 246.5 g/mol) using ESI-MS in positive ion mode .

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved using advanced characterization techniques?

- Strategies :

- X-Ray Crystallography : Resolve stereochemical uncertainties (e.g., axial vs. equatorial chloro substituents) by growing single crystals in ethanol/water mixtures .

- DFT Calculations : Compare experimental IR/Raman spectra with computational models to verify electronic configurations .

- Dynamic NMR : Analyze conformational flexibility (e.g., ring puckering in pyrrolidine) under variable-temperature conditions .

Q. How should researchers address contradictory biological activity data reported for this compound analogs?

- Validation Framework :

- Dose-Response Studies : Replicate assays (e.g., receptor-binding IC₅₀) across multiple concentrations to confirm activity trends .

- Control Experiments : Use enantiomerically pure samples to rule out racemic mixture effects .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 3-(3-chlorophenyl)pyrrolidine derivatives) to identify substituent-dependent trends .

Q. What strategies are effective for designing stable formulations of this compound in aqueous media?

- Formulation Approaches :

- pH Optimization : Stabilize the compound in buffered solutions (pH 6–8) to prevent hydrolysis of the phenoxy-pyrrolidine bond .

- Co-Solvent Systems : Use DMSO:water (1:9 v/v) or cyclodextrin complexes to enhance solubility while maintaining stability .

- Lyophilization : Prepare lyophilized powders for long-term storage, assessing stability via accelerated degradation studies (40°C/75% RH) .

Data Contradiction and Reproducibility

Q. How can discrepancies in synthetic yields between literature reports be systematically investigated?

- Troubleshooting Protocol :

- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation and identify incomplete reactions .

- Catalyst Screening : Test alternative catalysts (e.g., KI for SN2 reactions) to improve efficiency .

- Inter-Lab Comparison : Collaborate with independent labs to verify reproducibility under standardized conditions .

Q. What methodologies are recommended for reconciling conflicting computational and experimental data on the compound’s reactivity?

- Integrated Workflow :

- Benchmarking : Compare DFT-predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .

- Solvent Effects : Incorporate solvent models (e.g., COSMO-RS) in simulations to improve agreement with observed reaction rates .

- Isotopic Labeling : Use ¹⁸O/²H isotopes to trace mechanistic pathways and validate computational intermediates .

Safety and Regulatory Compliance

Q. How to design experiments involving this compound under inert conditions to mitigate oxidation risks?

- Best Practices :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.